Cas no 166987-16-2 ((2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride)

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride is a chiral compound featuring both amino and hydroxyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (2S,3S) configuration ensures high enantiomeric purity, which is critical for asymmetric synthesis and drug development. The presence of a reactive chloro group enhances its utility in further derivatization, while the phenyl moiety contributes to its structural diversity. As a hydrochloride salt, it offers improved stability and solubility for handling in synthetic workflows. This compound is particularly useful in the preparation of biologically active molecules, including beta-amino alcohols and peptidomimetics, due to its well-defined stereochemistry and versatile reactivity.
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride structure
166987-16-2 structure
商品名:(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
CAS番号:166987-16-2
MF:C10H15Cl2NO
メガワット:236.1382
MDL:MFCD22419250
CID:4612645
PubChem ID:46703513

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
    • UUFFFFLPZDDWLI-BAUSSPIASA-N
    • Y6616
    • (2S,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride
    • SCHEMBL2232703
    • (2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride
    • CS-0336917
    • (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride
    • Benzenepropanol, ss-amino-a-(chloromethyl)-, hydrochloride (1:1), (aS,ssS)-; Benzenepropanol, ss-amino-a-(chloromethyl)-, hydrochloride, (aS,ssS)- (9CI); Benzenepropanol, ss-amino-a-(chloromethyl)-, hydrochloride, [S-(R*,R*)]-; (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol Hydrochloride; Desfluorolinezolid
    • AS-70301
    • AKOS027288979
    • 166987-16-2
    • D93653
    • MDL: MFCD22419250
    • インチ: 1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10+;/m0./s1
    • InChIKey: UUFFFFLPZDDWLI-BAUSSPIASA-N
    • ほほえんだ: ClC([H])([H])[C@]([H])([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])O[H].Cl[H]

計算された属性

  • せいみつぶんしりょう: 235.053
  • どういたいしつりょう: 235.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 137
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM341173-25g
(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride
166987-16-2 95%+
25g
$96 2022-06-12
Chemenu
CM341173-100g
(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride
166987-16-2 95%+
100g
$191 2022-06-12
Key Organics Ltd
AS-70301-5MG
(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol hydrochloride
166987-16-2 >95%
5mg
£46.00 2025-02-08
A2B Chem LLC
AI69041-250g
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
166987-16-2 95%
250g
$357.00 2024-04-20
Aaron
AR00INEL-1g
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
166987-16-2 95%
1g
$35.00 2025-02-28
A2B Chem LLC
AI69041-1g
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
166987-16-2 95%
1g
$30.00 2024-04-20
A2B Chem LLC
AI69041-100g
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
166987-16-2 95%
100g
$241.00 2024-04-20
1PlusChem
1P00IN69-5g
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
166987-16-2 95%
5g
$141.00 2024-06-19
Aaron
AR00INEL-250g
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
166987-16-2 95%
250g
$312.00 2023-12-15
eNovation Chemicals LLC
D752682-1g
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
166987-16-2 95%
1g
$65 2025-03-01

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride 関連文献

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochlorideに関する追加情報

Recent Advances in the Study of (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride (CAS: 166987-16-2)

The compound (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride (CAS: 166987-16-2) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This chiral β-amino alcohol derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated improved synthetic routes for this compound with enhanced enantiomeric purity (>99% ee). The researchers developed a novel asymmetric hydrogenation protocol using a chiral ruthenium catalyst, achieving 85% yield while maintaining excellent stereocontrol. This advancement addresses previous challenges in the large-scale production of this key intermediate for pharmaceutical applications.

Pharmacological investigations have revealed that (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride exhibits interesting biological activity as a building block for HIV-1 protease inhibitors. Molecular modeling studies suggest that its specific stereochemistry allows for optimal binding to the protease active site when incorporated into inhibitor scaffolds. Recent in vitro studies have shown promising results when this compound is used as a precursor for next-generation antiviral agents with improved resistance profiles.

The compound's potential extends beyond antiviral applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its utility in developing novel cathepsin K inhibitors for osteoporosis treatment. The researchers found that derivatives containing this structural motif demonstrated nanomolar inhibitory activity against cathepsin K while showing excellent selectivity over related cysteine proteases.

Analytical characterization of (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride has also seen advancements. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis described a validated HPLC method for its quantification in complex matrices, with a detection limit of 0.1 μg/mL. This method proves particularly valuable for quality control in pharmaceutical manufacturing processes.

Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) development and as a chiral auxiliary in asymmetric synthesis. The compound's structural features make it particularly suitable for these emerging areas of pharmaceutical research. Several patent applications filed in 2023-2024 highlight the growing commercial interest in this molecule and its derivatives.

In conclusion, (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride continues to be a molecule of significant interest in medicinal chemistry, with ongoing research expanding its potential applications. The recent developments in its synthesis, characterization, and biological evaluation position it as a valuable building block for future drug discovery efforts, particularly in the areas of antiviral and bone disease therapeutics.

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